Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate
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Overview
Description
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine-2-thiol with 4-bromophenol to form 4-(5-chloropyrimidin-2-yl)sulfanylphenol. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Similar structure but different functional groups, leading to different biological activities.
Ethyl 2-(2-chloropyrimidin-5-yl)acetate: Another pyrimidine derivative with distinct properties and applications.
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: Contains additional chlorine atoms and an amino group, resulting in unique chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O3S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-20-14(19)10(2)21-12-4-6-13(7-5-12)22-15-17-8-11(16)9-18-15/h4-10H,3H2,1-2H3 |
InChI Key |
ADOWKFLQBGIGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)SC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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